N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenylpiperazine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the phenylpiperazine moiety: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with 4-phenylpiperazine under suitable conditions.
Attachment of the chlorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant agent. It has shown activity in animal models of epilepsy and is being explored for its therapeutic potential.
Biological Research: The compound’s interactions with neuronal voltage-sensitive sodium channels make it a valuable tool for studying neurological disorders.
Chemical Research: Its unique structure and reactivity make it a subject of interest for developing new synthetic methodologies and understanding reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can modulate their activity, which may contribute to its anticonvulsant effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence ion channel function is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds share structural similarities and have been studied for their anticonvulsant activity.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar core structure and exhibit diverse biological activities.
Uniqueness
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of structural features, including the pyrazolo[3,4-d]pyrimidine core, phenylpiperazine moiety, and chlorophenyl group. This combination contributes to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C22H22ClN7 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22ClN7/c1-28-21-19(15-24-28)20(25-17-7-5-6-16(23)14-17)26-22(27-21)30-12-10-29(11-13-30)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27) |
InChI Key |
FDLBPDJANFHPME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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